molecular formula C4H5N3O B012453 Cytosine CAS No. 107646-84-4

Cytosine

Cat. No.: B012453
CAS No.: 107646-84-4
M. Wt: 111.1 g/mol
InChI Key: OPTASPLRGRRNAP-UHFFFAOYSA-N
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Description

Cytochrome P450 (CYT) is a superfamily of enzymes containing heme as a cofactor. These enzymes primarily function as monooxygenases, playing a crucial role in the oxidation of organic substances. They are involved in the metabolism of various molecules and chemicals within cells, including the detoxification of xenobiotics and the biosynthesis of steroids, fatty acids, and other lipids .

Scientific Research Applications

Cytochrome P450 enzymes have diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: Cytochrome P450 enzymes are typically produced through recombinant DNA technology. The genes encoding these enzymes are cloned into suitable expression vectors and introduced into host cells such as Escherichia coli or yeast. The host cells are then cultured under specific conditions to express the enzyme, which is subsequently purified using chromatographic techniques .

Industrial Production Methods: In industrial settings, large-scale production of Cytochrome P450 enzymes involves fermentation processes using genetically engineered microorganisms. The fermentation conditions, including temperature, pH, and nutrient supply, are optimized to maximize enzyme yield. After fermentation, the enzymes are extracted and purified for various applications .

Chemical Reactions Analysis

Types of Reactions: Cytochrome P450 enzymes catalyze a wide range of reactions, including:

    Oxidation: Hydroxylation of alkanes, epoxidation of alkenes, and oxidation of aromatic compounds.

    Reduction: Reductive dehalogenation and denitration of halogenated and nitro compounds.

    Substitution: N-dealkylation and O-dealkylation reactions

Common Reagents and Conditions:

    Oxidation Reactions: Typically involve molecular oxygen (O₂) and a reducing agent such as NADPH.

    Reduction Reactions: Often occur under hypoxic conditions with electron donors like NADPH.

    Substitution Reactions: Require specific substrates and cofactors

Major Products:

Mechanism of Action

Cytochrome P450 enzymes function by incorporating one atom of oxygen into the substrate while reducing the other atom to water. This process involves the formation of a high-valent iron-oxo species known as Compound I. The enzyme’s active site contains a heme group that facilitates electron transfer, enabling the catalytic cycle. The molecular targets include various organic substrates, and the pathways involved are primarily oxidative .

Comparison with Similar Compounds

    Cytochrome c: Another heme protein involved in electron transport and apoptosis.

    Cytochrome b: Participates in the electron transport chain in mitochondria.

    Cytochrome d: Functions in bacterial respiration.

Uniqueness of Cytochrome P450: Cytochrome P450 enzymes are unique due to their broad substrate specificity and ability to catalyze a wide range of chemical reactions. Unlike other cytochromes, they are involved in both the metabolism of endogenous compounds and the detoxification of xenobiotics, making them essential for maintaining cellular homeostasis .

Properties

IUPAC Name

6-amino-1H-pyrimidin-2-one
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InChI

InChI=1S/C4H5N3O/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OPTASPLRGRRNAP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=C(NC(=O)N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H5N3O
Record name cytosine
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Related CAS

52685-04-8, 26297-64-3
Record name Polycytosine
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Record name 2(1H)-Pyrimidinone, 4-amino-, dimer
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DSSTOX Substance ID

DTXSID4044456
Record name Cytosine
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Molecular Weight

111.10 g/mol
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Physical Description

Monohydrate: Lustrous solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid
Record name Cytosine
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Solubility

>16.7 [ug/mL] (The mean of the results at pH 7.4), 8.0 mg/mL
Record name SID56322619
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Vapor Pressure

0.00109 [mmHg]
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CAS No.

71-30-7
Record name Cytosine
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Record name 2(1H)-Pyrimidinone, 6-amino-
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Record name CYTOSINE
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Record name Cytosine
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Melting Point

> 300 °C
Record name Cytosine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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